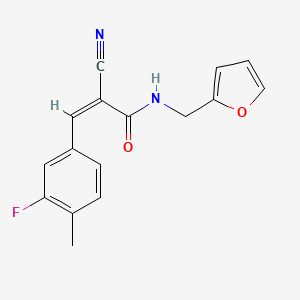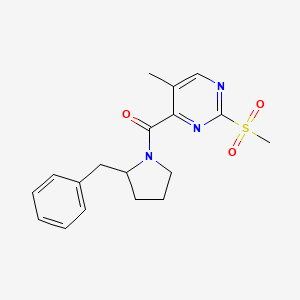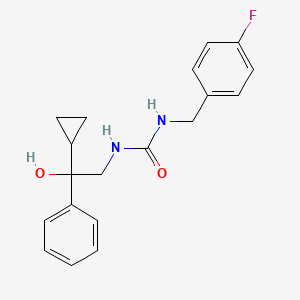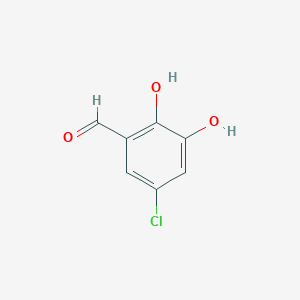
(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H13FN2O2 and its molecular weight is 284.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structure and Characteristics
- The compound shows similarities with enolate structures, particularly in its isomeric forms. For instance, the Z and E isomers of related lithium enolates of 1,3-bis-(4-fluorophenyl)-2-propanone exhibit distinct structural characteristics in different solvents, such as diethyl ether and THF/ether, and their behavior with various additives like HMPA and PMDTA demonstrates diverse forms ranging from monomers to complex lithiate species (Kolonko et al., 2009).
Synthesis and Applications
- The compound's synthesis involves microwave-assisted tandem intramolecular Witting and Claisen rearrangement reactions, leading to the formation of fluorine-substituted benzofurans, which are valuable in various chemical syntheses (Rao et al., 2005).
Medical Imaging Applications
- Derivatives of this compound, like [11C]CPPC, have been developed for PET imaging of CSF1R, a microglia-specific marker. This aids in the study of neuroinflammation and the immune environment of central nervous system malignancies, offering noninvasive imaging options for various neuropsychiatric disorders (Horti et al., 2019).
- Similarly, another derivative, [18F]1, is being developed for PET imaging of CSF1R, indicating its potential in imaging neuroinflammation, especially in neurodegenerative diseases like Alzheimer's (Lee et al., 2022).
Chemical and Material Science
- In material science, cyano-containing polyamides, like the ones related to this compound, have been synthesized for potential use as processable and heat-resistant materials, displaying good solubility and excellent thermal stability (Yu et al., 2009).
Biochemical Pharmacology
- Derivatives of this compound, like isoxazol leflunomide and its metabolites, have been studied for their effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. This is particularly significant in the context of immunosuppressive therapies and antirheumatic drugs (Knecht & Löffler, 1998).
Polymers and Fluorescence
- Fluorescent crosslinked aromatic polyamides containing furan groups, related to this compound, have been developed, demonstrating potential applications in heat-sensitive devices due to their fluorescence properties (Sánchez et al., 2015).
Antibacterial and Antifungal Activities
- N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, similar to the compound , have been synthesized and tested for their antibacterial and antifungal activities, showing promising results in certain cases (Velupillai et al., 2015).
特性
IUPAC Name |
(Z)-2-cyano-3-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-11-4-5-12(8-15(11)17)7-13(9-18)16(20)19-10-14-3-2-6-21-14/h2-8H,10H2,1H3,(H,19,20)/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTOJPCQGJYFOH-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)
![1-[5-(Oxiran-2-yl)thiophen-2-yl]piperidine](/img/structure/B2483171.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2483172.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2483173.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B2483175.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)

![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2483183.png)
![(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2483186.png)


